rac 3-Acetamido-nonan-2-one
Overview
Description
N-(2-oxononan-3-yl)acetamide: is an organic compound with the molecular formula C₁₁H₂₁NO₂ It is characterized by the presence of an acetamide group attached to a nonanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxononan-3-yl)acetamide typically involves the reaction of nonanone derivatives with acetamide under controlled conditions. One common method is the reaction of 2-oxononan-3-yl chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(2-oxononan-3-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-oxononan-3-yl)acetamide can undergo oxidation reactions, particularly at the nonanone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-(2-oxononan-3-yl)acetamide can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: N-(2-oxononan-3-yl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be used in the synthesis of compounds with potential therapeutic properties.
Medicine: N-(2-oxononan-3-yl)acetamide derivatives are explored for their pharmacological activities. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In industrial applications, N-(2-oxononan-3-yl)acetamide is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of N-(2-oxononan-3-yl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the nonanone moiety can interact with hydrophobic regions of proteins or enzymes, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
- N-(2-oxononan-3-yl)acetamide
- N-(2-oxononan-3-yl)propionamide
- N-(2-oxononan-3-yl)butyramide
Comparison: N-(2-oxononan-3-yl)acetamide is unique due to its specific acetamide and nonanone structure. Compared to its analogs, it may exhibit different reactivity and biological activity. For instance, the length of the carbon chain in the nonanone moiety can influence the compound’s hydrophobicity and, consequently, its interaction with biological targets. This makes N-(2-oxononan-3-yl)acetamide a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
N-(2-oxononan-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-5-6-7-8-11(9(2)13)12-10(3)14/h11H,4-8H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBMQOMSIXZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313564 | |
Record name | 3-Acetamidononan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51714-09-1 | |
Record name | NSC272452 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetamidononan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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